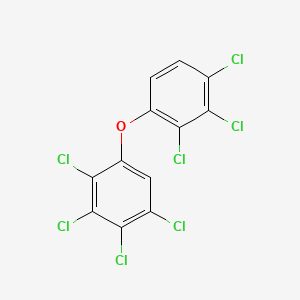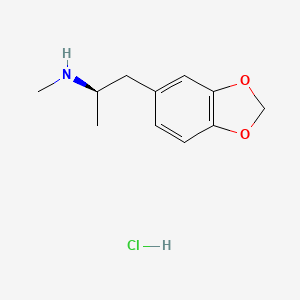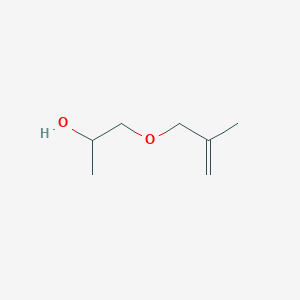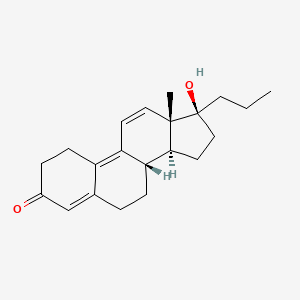
2,2',3,3',4,4',5-Heptachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential bioaccumulative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various chlorinated phenols, less chlorinated diphenyl ethers, and substituted diphenyl ethers .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized in the development of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another chlorinated biphenyl compound with similar environmental persistence and bioaccumulative properties.
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Shares structural similarities and is used in similar applications.
2,2’,3,4,4’,5’,6-Heptachlorodiphenyl ether: A closely related compound with slight differences in chlorination pattern.
Uniqueness
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its high degree of chlorination contributes to its stability and persistence in the environment, making it a compound of interest in environmental studies .
Propiedades
Número CAS |
71585-40-5 |
|---|---|
Fórmula molecular |
C12H3Cl7O |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H |
Clave InChI |
BLBURLWSCHSPIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)

![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)

![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)

![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
